molecular formula C15H29NO7 B12515253 3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid

3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid

Cat. No.: B12515253
M. Wt: 335.39 g/mol
InChI Key: BNEABPAHFUZFEQ-UHFFFAOYSA-N
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Description

Stereochemical Features:

  • Chirality :

    • The methylamino nitrogen is not chiral due to its substitution with two methyl groups (Boc and CH₃).
    • The PEG chain lacks stereogenic centers, as all ether oxygens are bonded to achiral ethylene units.
  • Conformational Flexibility :

    • PEG Chain : The three ethoxy units adopt alternating gauche and trans conformations. In aqueous environments, gauche conformers dominate due to hydrogen bonding with water, as observed in ethylene glycol–water mixtures.
    • Boc Group : The bulky tert-butyl moiety imposes steric hindrance, restricting rotation around the carbamate N–C bond. This creates a preference for staggered conformations to minimize steric strain.

Conformational Analysis Table :

Structural Element Dominant Conformation Driving Force
PEG3 spacer Gauche (60–70%) Solvent hydrogen bonding
Boc-methylamino linkage Staggered Steric hindrance

The interplay between PEG flexibility and Boc rigidity enables adaptive molecular behavior, critical for applications in drug delivery and bioconjugation.

Comparative Analysis with Related N-Boc Protected PEGylated Compounds

The target compound belongs to a family of Boc-protected PEGylated acids, differing in PEG length and amino group substitution.

Key Structural Comparisons:

  • PEG Chain Length :

    • PEG1 Analog : 3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)propanoic acid (C₁₀H₁₉NO₅) lacks the extended solubility and flexibility of PEG3.
    • PEG2 Analog : Boc-MeN-PEG2-CH₂COOH (C₁₂H₂₃NO₆) exhibits intermediate hydrophilicity and molecular volume.
  • Amino Group Substitution :

    • Primary Amine : The unsubstituted amino group in Boc-NH-PEG1-COOH increases reactivity but reduces steric shielding.
    • Methyl-Substituted Amine : The methyl group in the target compound enhances stability against enzymatic degradation while moderating nucleophilicity.

Functional Implications :

  • Solubility : Longer PEG chains improve aqueous solubility, with PEG3 providing optimal balance between hydrophilicity and steric bulk.
  • Synthetic Utility : Boc protection enables selective deprotection under acidic conditions, a feature leveraged in peptide synthesis.

Properties

Molecular Formula

C15H29NO7

Molecular Weight

335.39 g/mol

IUPAC Name

3-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C15H29NO7/c1-15(2,3)23-14(19)16(4)6-8-21-10-12-22-11-9-20-7-5-13(17)18/h5-12H2,1-4H3,(H,17,18)

InChI Key

BNEABPAHFUZFEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Core Structural Components

The target compound features three key elements:

  • PEG3 backbone : Three ethylene oxide units connected via ether linkages.
  • Boc-protected methylamino group : A tert-butoxycarbonyl (Boc)-protected methylamine attached to the PEG chain.
  • Terminal propanoic acid : A carboxylic acid group at the distal end of the PEG chain.

Synthetic Strategies

Stepwise PEGylation

A common approach involves iterative functionalization of PEG diols or amines. For this compound, the synthesis may proceed as follows:

  • PEG3 Chain Synthesis :

    • Start with a PEG3 diol (e.g., triethylene glycol) and functionalize one end with a carboxylic acid.
    • Example: Oxidation of a terminal alcohol to a carboxylic acid using oxidizing agents like TEMPO/NaClO₂.
  • Introduction of the Boc-Protected Methylamino Group :

    • Attach the methylamino group to the central PEG unit via nucleophilic substitution or coupling.
    • Protect the amine with Boc using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DIPEA).
  • Final Functionalization :

    • Ensure the distal end retains a propanoic acid group.
Key Reagents and Conditions
Step Reagents/Conditions Purpose
PEG3 Synthesis Triethylene glycol, TEMPO, NaClO₂ Generate PEG3 diol with terminal carboxylic acid
Boc Protection Di-tert-butyl dicarbonate, DIPEA, DMF Protect methylamine with Boc group
Coupling EDC/HOBT, DIPEA, DMF Form amide bonds between PEG and methylamino groups

Linear PEG Chain Construction

An alternative method involves sequential elongation of the PEG chain with pre-functionalized building blocks:

  • Primary Amine Functionalization :

    • React a PEG3 diol with a methylamine derivative to introduce the methylamino group at the desired position.
  • Boc Protection :

    • Treat the methylamine with Boc anhydride to form the tert-butoxycarbonyl-protected intermediate.
  • Carboxylic Acid Formation :

    • Oxidize the terminal alcohol to a carboxylic acid, preserving the Boc-protected amine.

Critical Reaction Parameters

Coupling Reactions

Amide bond formation between the PEG chain and the methylamino group is pivotal. Common coupling agents include:

Coupling Agent Base Solvent Yield*
EDC/HOBT DIPEA DMF 70–100%
HATU N-ethylmorpholine DMF/EtOAc 44–100%

*Yields inferred from analogous reactions in search results.

Example Protocol
  • Activation : Activate the carboxylic acid group using EDC/HOBT in DMF.
  • Coupling : Add the Boc-protected methylamine and base (e.g., DIPEA). Stir at RT for 12–24 hours.
  • Purification : Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

Challenges and Mitigation

Boc Group Stability

The Boc group is sensitive to acidic conditions. During synthesis, avoid strong acids (e.g., HCl) unless deprotection is intended. Use mild bases (e.g., DIPEA) to prevent premature cleavage.

PEG Chain Length Control

Ensuring precise PEG3 length requires careful monitoring of polymerization steps. Use monodisperse PEG starting materials or iterative coupling to minimize side products.

Analytical Characterization

Post-synthesis validation is essential:

Technique Purpose
¹H NMR Confirm Boc group (δ ~1.45 ppm, singlet, 9H) and PEG protons (δ ~3.5–4.0 ppm).
HPLC Assess purity (>95% typical).
Mass Spectrometry Verify molecular weight (335.39 g/mol).

Applications and Context

This compound is widely used in:

  • ADC Linkers : Antibody-drug conjugates requiring cleavable linkers.
  • Polymer Chemistry : Functionalized PEGs for drug delivery systems.
  • Peptide Synthesis : Boc-protected amines for solid-phase peptide synthesis.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to expose the amine for further reactions. For example:

  • Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids.

  • Conditions : Room temperature or mild heating.

  • Outcome : Liberation of the amine (NH₂) for subsequent coupling or functionalization.

Amide Coupling

The carboxylic acid group can undergo amide bond formation using coupling agents. Analogous reactions in the literature involve:

  • Coupling agents : HATU, EDC, or BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Activating agents : DIPEA (N,N-diisopropylethylamine) or HOBt (hydroxybenzotriazole).

  • Solvents : DMF, THF, or DCM.

  • Reaction conditions : Typically 0–25°C for 1–24 hours .

Example : In a related compound (2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid), HATU and DIPEA in DMF were used to form amide bonds, achieving yields up to 86% .

Esterification

The carboxylic acid may be converted to an ester for easier handling or further reactions. For example:

  • Reagents : Alcohols (e.g., ethanol) with acid catalysis.

  • Conditions : Mild acidic conditions (e.g., HCl in ethanol) .

Pegylation or Chain Extension

While the compound already contains a PEG3 chain, further pegylation could involve:

  • Oxidation : Converting terminal ethoxy groups to aldehydes or ketones.

  • Nucleophilic substitution : Reacting with alcohols or amines.

Reaction Conditions and Yields

Reaction TypeConditionsYield RangeKey Reagents
Boc Deprotection TFA or HCl, room temperatureN/ATFA, HCl
Amide Coupling HATU/EDC/BOP + DIPEA, 0–25°C, 1–24h44–86%HATU, EDC, BOP, DIPEA
Esterification Ethanol, HCl, room temperature62–83%Ethanol, HCl

Example : A reaction using EDC and HATU achieved an 83% yield in forming an amide bond .

Analytical Methods

  • LC-MS : Used to confirm reaction outcomes (e.g., m/z values for intermediates) .

  • TLC : Monitored reaction progress (e.g., Rf values) .

Limitations in Literature

Scientific Research Applications

2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, influencing their function and stability . This interaction is crucial in applications such as targeted protein degradation and drug delivery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of PEGylated carboxylic acids with varying chain lengths, protective groups, and functional termini. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Functional Groups PEG Units Protection Group Application(s) Reference
3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid C₁₇H₃₁NO₈ 377.43 g/mol Boc-methylamine, carboxylic acid 3 Boc PROTAC synthesis, bioconjugation
3-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]propanoic acid C₁₄H₂₇NO₇ 321.37 g/mol Boc-amine, carboxylic acid 2 Boc Peptide coupling, prodrug design
3-[2-(2-Aminoethoxy)ethoxy]propanoic acid (Amino-PEG2-acid) C₇H₁₅NO₄ 177.20 g/mol Free amine, carboxylic acid 2 None Microneedle drug delivery, nanoparticle functionalization
3-[(3-{2-[2-(3-Fmoc-amino-propoxy)ethoxy]ethoxy}propyl)carbamoyl]propanoic acid C₂₅H₃₄N₂O₈ 490.55 g/mol Fmoc-protected amine, carboxylic acid 2 Fmoc Solid-phase synthesis, fluorescent probes
3-[2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy]propanoic acid C₁₉H₃₄N₂O₃ 354.49 g/mol Imidazole, carboxylic acid 1 None Surfactants, corrosion inhibitors
27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid (Amino-PEG8-acid) C₂₃H₄₅NO₁₀ 507.60 g/mol Free amine, carboxylic acid 8 None Long-linker bioconjugation, solubility enhancement

Key Findings

Protection Group Stability :

  • The Boc group in the target compound is acid-labile (removable via HCl/EtOAc) , whereas Fmoc (in ’s compound) requires basic conditions (e.g., piperidine) for deprotection . This difference dictates their use in orthogonal synthesis strategies.

PEG Chain Length: Shorter PEG chains (e.g., PEG2 in ’s amino-PEG2-acid) reduce steric hindrance in small-molecule conjugates, while longer chains (e.g., PEG8 in ) enhance aqueous solubility for macromolecular drugs .

Functional Group Diversity :

  • Imidazole-containing analogs () exhibit pH-dependent solubility and are used in surfactants, unlike the Boc-protected compound, which is tailored for amine-carboxylic acid crosslinking .

Synthetic Flexibility: The Boc-methylamine-PEG3-propanoic acid’s terminal carboxylic acid allows conjugation with amines (e.g., lysine residues), while its Boc group prevents premature reactivity . In contrast, ’s methoxy- or benzyloxy-terminated PEG3-propanoic acids lack this dual functionality .

Biological Activity

3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid, also known as Boc-MeN-PEG3-CH2CH2COOH, is a complex organic compound with the molecular formula C15H29NO7. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its biological activity and applications in medicinal chemistry. The following sections delve into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C15H29NO7
Molecular Weight 335.39 g/mol
CAS Number 2384323-58-2
Density Not available
Boiling Point Not available
Melting Point Not available

The presence of the Boc group allows for selective deprotection under acidic conditions, enabling the controlled release of the free amine, which is crucial for various biochemical applications.

The mechanism of action of 3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid primarily involves:

  • Protection of Amines : The Boc group protects amine functionalities during synthesis, preventing unwanted reactions.
  • Controlled Release : Under acidic conditions, the Boc group can be removed to yield a free amine that can participate in further chemical reactions, such as peptide synthesis.
  • Enzyme Interactions : The compound may interact with specific enzymes or proteins, potentially influencing their activity through structural modifications.

Medicinal Chemistry

Research indicates that compounds similar to 3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid are being investigated for their potential as drug candidates. They may serve as prodrugs that can be activated in specific biological environments, enhancing therapeutic efficacy while minimizing side effects.

Case Studies

  • Peptide Synthesis : In a study involving peptide synthesis, the Boc-protected amino acids were utilized to create complex peptide structures. The selective removal of the Boc group allowed for precise control over the synthesis process, demonstrating the compound's utility in producing biologically active peptides.
  • Drug Development : Another study explored the use of similar compounds in developing drugs targeting specific enzyme pathways. The results indicated that modifying the Boc group could enhance binding affinity and selectivity towards target proteins .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey Differences
3-(2-{2-[(Tert-butoxycarbonyl)amino]ethoxy}ethoxy)propanoic acidLacks methyl group on the amine
3-(2-{2-[(Tert-butoxycarbonyl)(ethyl)amino]ethoxy}ethoxy)propanoic acidContains ethyl group instead of methyl
3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}acetic acidHas an acetic acid moiety instead of propanoic acid

The presence of the methyl group in 3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules.

Q & A

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Cross-validate data using standard reference compounds (e.g., commercial Boc-protected amino acids). Replicate synthesis under published conditions, and characterize intermediates rigorously. If inconsistencies persist, collaborate with third-party labs for independent verification via techniques like high-resolution MS or synchrotron XRD .

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